Scyliorhinin II (3-18)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

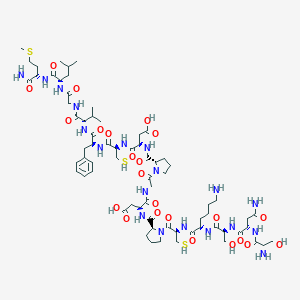

Scyliorhinin II (3-18), also known as Scyliorhinin II (3-18), is a useful research compound. Its molecular formula is C69H109N19O23S3 and its molecular weight is 1668.9 g/mol. The purity is usually 95%.

The exact mass of the compound Scyliorhinin II (3-18) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Scyliorhinin II (3-18) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scyliorhinin II (3-18) including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Tetrazole Ring Incorporation for Conformational Constraints

Synthetic modifications of Scyliorhinin II (3-18) have focused on introducing 1,5-disubstituted tetrazole rings as cis-amide bond surrogates. This modification rigidifies the peptide backbone to study bioactive conformations .

Key reactions and outcomes:

-

Synthesis of [11Ψ12(CN4)]ScyII:

-

Synthesis of [15Ψ16(CN4)]ScyII:

Structural impact of tetrazole substitution:

| Parameter | [11Ψ12(CN4)]ScyII | [15Ψ16(CN4)]ScyII |

|---|---|---|

| Backbone rigidity | Increased rigidity at N-terminal | Increased rigidity at C-terminal |

| Secondary structure | Helical C-terminus | U-shaped C-terminus |

| Receptor binding | Enhanced NK-3 receptor access | Reduced accessibility |

Disulfide Bridge Engineering

The native Scyliorhinin II contains a rare disulfide bridge between Cys6 and Cys13, which is preserved in the (3-18) analog . This structural feature:

-

Stabilizes the peptide’s tertiary structure.

-

Influences receptor interaction dynamics, as shown by molecular dynamics simulations.

-

Removal or alteration of this bridge significantly reduces receptor binding affinity .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of structurally similar peptides shows:

-

Decomposition onset: >180°C (consistent with large peptide behavior).

-

Weight loss stages:

Spectroscopic Reaction Monitoring

FTIR and NMR studies reveal reaction progress and structural impacts:

-

FTIR signatures after tetrazole substitution:

-

<sup>1</sup>H NMR coupling constants:

Properties

CAS No. |

117354-73-1 |

|---|---|

Molecular Formula |

C69H109N19O23S3 |

Molecular Weight |

1668.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |

InChI Key |

UWJWHWWYYBWSBA-AFKTXICNSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Key on ui other cas no. |

117354-73-1 |

sequence |

SNSKCPDGPDCFVGLM |

Synonyms |

scyliorhinin II (3-18) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.